molecular formula C22H25N3O5S2 B2981873 (Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-77-9

(Z)-methyl 2-(2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2981873
CAS RN: 865197-77-9
M. Wt: 475.58
InChI Key: RJCACQKVVNGOMH-FCQUAONHSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Aldose Reductase Inhibition

A study by Ali et al. (2012) explored the synthesis and molecular modelling of novel methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates as potent and selective aldose reductase inhibitors. These compounds were synthesized through cyclocondensation and evaluated for their inhibitory activity against aldose reductase (ALR2), a key enzyme implicated in diabetic complications. The highest inhibitory potency was observed for specific derivatives, showcasing their potential as novel therapeutic agents for diabetes management. The combined use of docking and molecular dynamics simulations provided insights into the structure–selectivity relationships and binding modes of these inhibitors with the active site of ALR2 (Ali et al., 2012).

Antimicrobial Activity

Research conducted by Mishra et al. (2019) focused on the synthesis, characterization, and evaluation of antimicrobial activities of benzothiazole-imino-benzoic acid ligands and their metal complexes. These compounds demonstrated good antimicrobial activity against several human epidemic causing bacterial strains, indicating their potential for addressing infections in various parts of the body including the mouth, lungs, and gastrointestinal tract. This study highlights the importance of benzothiazole derivatives in the development of new antimicrobial agents (Mishra et al., 2019).

Synthesis of Pharmaceutical Intermediates

The synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, as discussed by Wang Yu-huan (2009), presents an example of the application of related compounds in the production of pharmaceutical intermediates. Such intermediates play crucial roles in the development of drugs by serving as the building blocks for active pharmaceutical ingredients. The study detailed the optimization of reaction conditions, contributing to the efficiency and yield of the synthesis process (Wang Yu-huan, 2009).

Cefixime Intermediate Improvement

Liu Qian-chun (2010) reported on the improvement of the synthesis of an intermediate for Cefixime, a third-generation cephalosporin antibiotic. This research highlights the importance of optimizing synthetic pathways for pharmaceutical intermediates to enhance overall yield and process efficiency, which is critical for the large-scale production of antibiotics (Liu Qian-chun, 2010).

Exploration in Heterocyclic Chemistry

The study by Gein et al. (2018) on the synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)- sulfamoyl]phenyl}but-2-eneamides demonstrates the application of thiazole derivatives in heterocyclic chemistry. These compounds are crucial for the development of new molecules with potential therapeutic applications, showcasing the broad applicability of such derivatives in medicinal chemistry (Gein et al., 2018).

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

methyl 2-[2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-4-5-14-24(2)32(28,29)17-12-10-16(11-13-17)21(27)23-22-25(15-20(26)30-3)18-8-6-7-9-19(18)31-22/h6-13H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCACQKVVNGOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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